molecular formula C20H19NO3 B8752206 1'-Benzoylspiro[chroman-2,4'-piperidin]-4-one

1'-Benzoylspiro[chroman-2,4'-piperidin]-4-one

Cat. No. B8752206
M. Wt: 321.4 g/mol
InChI Key: GRJUSVMBNNLIQT-UHFFFAOYSA-N
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Patent
US08133695B2

Procedure details

A solution of 2′-hydroxyacetophenone (5, 5.88 mL, 48.85 mmol), 1-benzoyl-4-piperidone (6, 10 g, 49 mmol), and pyrrolidine (4.1 mL, 49 mmol) in 55 mL of methanol was heated in an oil bath at 65° C. After ˜18 hours the oil bath was removed and the solution was allowed to cool to room temperature. Additional 1-benzoyl-4-piperidone (6, 100 mg, 0.5 mmol) was added and heating at 65° C. was resumed. After an additional ˜2.5 hours the oil bath was removed and the solution was allowed to cool to room temperature. This mixture was concentrated under reduced pressure on a rotary evaporator followed by high vacuum to give a viscous, orange oil. This oil was triturated with diethyl ether to provide a solid that was collected by vacuum filtration, washed with diethyl ether, and dried in vacuo at room temperature to afford 1′-benzoylspiro[chroman-2,4′-piperidin]-4-one (7) as an off-white solid (14.72 g, 93.8% yield). The filtrate was evaporated to dryness, triturated with diethyl ether, filtered, washed with diethyl ether, and dried in vacuo at room temperature to afford additional compound 7 as a pale tan solid (0.54 g, 3.7% yield). Both samples were homogeneous by TLC (silica gel, 1.5% methanol in dichloromethane, UV visualization; Rf (7)=0.15−0.2).
Quantity
5.88 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[O:10])[CH3:9].[C:11]([N:19]1[CH2:24][CH2:23][C:22](=O)[CH2:21][CH2:20]1)(=[O:18])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.N1CCCC1>CO.C(N1CCC(=O)CC1)(=O)C1C=CC=CC=1>[C:11]([N:19]1[CH2:24][CH2:23][C:22]2([CH2:9][C:8](=[O:10])[C:3]3[C:2](=[CH:7][CH:6]=[CH:5][CH:4]=3)[O:1]2)[CH2:21][CH2:20]1)(=[O:18])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
5.88 mL
Type
reactant
Smiles
OC1=C(C=CC=C1)C(C)=O
Name
Quantity
10 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N1CCC(CC1)=O
Name
Quantity
4.1 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
55 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
100 mg
Type
catalyst
Smiles
C(C1=CC=CC=C1)(=O)N1CCC(CC1)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After ˜18 hours the oil bath was removed
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
heating at 65° C.
CUSTOM
Type
CUSTOM
Details
After an additional ˜2.5 hours the oil bath was removed
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
This mixture was concentrated under reduced pressure on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to give a viscous, orange oil
CUSTOM
Type
CUSTOM
Details
This oil was triturated with diethyl ether
CUSTOM
Type
CUSTOM
Details
to provide a solid
FILTRATION
Type
FILTRATION
Details
that was collected by vacuum filtration
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried in vacuo at room temperature

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)N1CCC2(CC1)OC1=CC=CC=C1C(C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 14.72 g
YIELD: PERCENTYIELD 93.8%
YIELD: CALCULATEDPERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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